(Z)-3-(furan-2-yl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide
Description
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Properties
IUPAC Name |
(Z)-3-(furan-2-yl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c22-17(9-8-14-7-4-10-23-14)19-18-15-11-24-12-16(15)20-21(18)13-5-2-1-3-6-13/h1-10H,11-12H2,(H,19,22)/b9-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZPDIPHYKNAES-HJWRWDBZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)/C=C\C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-3-(furan-2-yl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide represents a significant addition to the class of biologically active compounds, particularly in the realm of medicinal chemistry. This article delves into its synthesis, biological activities, and potential therapeutic applications.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of furan derivatives with thieno[3,4-c]pyrazole frameworks. The synthetic route typically involves:
- Formation of the Thieno[3,4-c]pyrazole core : This is achieved through cyclization reactions involving appropriate precursors.
- Acrylamide formation : The final step involves the introduction of the acrylamide moiety via condensation reactions.
Anticancer Activity
Recent studies have demonstrated that derivatives containing the thieno[3,4-c]pyrazole moiety exhibit potent anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4b | MCF-7 | 3.16 |
| 4c | MCF-7 | 2.74 |
| 6a | MCF-7 | 0.39 |
These results indicate that modifications to the structure can enhance biological activity significantly .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 100 μg/mL |
| Escherichia coli | 125 μg/mL |
| Candida albicans | 250 μg/mL |
These findings suggest that the furan and thieno groups contribute to enhanced interaction with microbial targets .
Anti-inflammatory and Immunomodulatory Effects
Compounds with similar structures have been reported to possess anti-inflammatory properties. The mechanisms often involve inhibition of pro-inflammatory cytokines and modulation of immune responses. For instance, certain thieno[3,4-c]pyrazole derivatives have been shown to reduce inflammation in animal models by downregulating TNF-alpha and IL-6 levels .
Case Studies
- In Vitro Studies : A study evaluated the activity of related compounds in various cancer cell lines, demonstrating a correlation between structural modifications and increased potency against specific targets.
- In Vivo Models : Animal studies assessing anti-tumor efficacy reported significant tumor regression in models treated with thieno[3,4-c]pyrazole derivatives compared to controls.
Scientific Research Applications
Synthetic Route Overview
- Starting Materials : Furan derivatives and thieno[3,4-c]pyrazole derivatives.
- Catalysts : Various catalysts can be employed to enhance reaction efficiency.
- Solvents : Organic solvents such as ethanol or methanol are typically used.
- Reaction Conditions : Controlled temperature and pH are crucial for optimal yield.
Biological Activities
Research has indicated that (Z)-3-(furan-2-yl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide exhibits significant biological activities, making it a candidate for various therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells through mechanisms that warrant further investigation.
- Antibacterial Properties : The compound has shown promise in combating bacterial infections, potentially serving as a lead compound in antibiotic development.
- Anti-inflammatory Effects : Its ability to modulate inflammatory responses could position it as a therapeutic agent for inflammatory diseases.
Case Studies and Research Findings
Several studies have documented the efficacy of similar compounds, providing insights into the potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer properties | Demonstrated inhibition of cell proliferation in various cancer cell lines. |
| Study 2 | Antibacterial efficacy | Showed activity against Gram-positive and Gram-negative bacteria. |
| Study 3 | Anti-inflammatory effects | Reduced inflammatory markers in animal models. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
